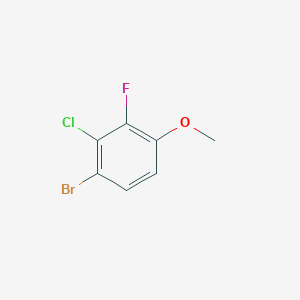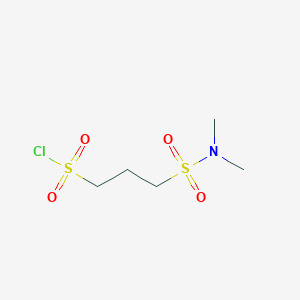
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene
Descripción general
Descripción
“1-Bromo-2-chloro-3-fluoro-4-methoxybenzene” is a polyhalo substituted benzene . It has a molecular weight of 239.47 . The IUPAC name for this compound is 1-bromo-3-chloro-2-fluoro-4-methoxybenzene .
Molecular Structure Analysis
The InChI code for “1-Bromo-2-chloro-3-fluoro-4-methoxybenzene” is 1S/C7H5BrClFO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 . This indicates that the compound has a benzene ring with bromo, chloro, fluoro, and methoxy substituents.
Chemical Reactions Analysis
As a polyhalo substituted benzene, “1-Bromo-2-chloro-3-fluoro-4-methoxybenzene” can participate in various electrophilic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
Aplicaciones Científicas De Investigación
It’s worth noting that multi-halogenated benzene derivatives are often used in organic synthesis, where they can act as versatile building blocks for the construction of more complex molecules . They can participate in various types of reactions, including but not limited to nucleophilic aromatic substitution, electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions .
It’s worth noting that multi-halogenated benzene derivatives are often used in organic synthesis, where they can act as versatile building blocks for the construction of more complex molecules . They can participate in various types of reactions, including but not limited to nucleophilic aromatic substitution, electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions .
It’s worth noting that multi-halogenated benzene derivatives are often used in organic synthesis, where they can act as versatile building blocks for the construction of more complex molecules . They can participate in various types of reactions, including but not limited to nucleophilic aromatic substitution, electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions .
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-2-chloro-3-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJRNBQNNRONGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697197 | |
| Record name | 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | |
CAS RN |
909122-27-6 | |
| Record name | 1-Bromo-2-chloro-3-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60697197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1441999.png)




![N-[3-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442007.png)



![8-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1442016.png)


![Imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1442020.png)